4-Chloro-6-(chloromethyl)-1,3-benzodioxole
Description
Contextualization within Benzodioxole and Related Heterocyclic Chemistry
The 1,3-benzodioxole (B145889) moiety is a prominent heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds. This structural motif is known to impart specific biological activities and physicochemical properties to the molecules in which it is present. The introduction of chloro and chloromethyl groups to this core, as seen in 4-Chloro-6-(chloromethyl)-1,3-benzodioxole, significantly alters its electronic properties and reactivity, thereby expanding its utility in the synthesis of novel derivatives with potentially enhanced or entirely new biological profiles. The development of new benzodioxole derivatives is an active area of research, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Historical Development of Chloromethylation Reactions and Aromatic Ethers
The synthesis of this compound is intrinsically linked to the historical development of chloromethylation reactions, a key method for introducing a chloromethyl group onto an aromatic ring. The Blanc chloromethylation, a classic example of such a reaction, involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. This reaction has been a cornerstone in the functionalization of aromatic ethers, providing a direct route to reactive intermediates. Over the years, modifications and improvements to this reaction have been developed to enhance yields and selectivities, particularly for substituted aromatic substrates like 4-chloro-1,3-benzodioxole.
Significance as a Versatile Synthetic Intermediate and Precursor
The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of two distinct reactive sites—the chloro substituent on the aromatic ring and the chloromethyl group—allows for a wide range of chemical transformations.
The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups. For instance, it can be readily converted to alcohols, ethers, amines, nitriles, and other functionalities. This reactivity makes it a key component in the construction of more elaborate molecular architectures.
While specific documented examples of multi-step syntheses starting directly from this compound are not extensively reported in readily available literature, the reactivity of the chloromethyl group in related benzodioxole systems is well-established. For example, chloromethylated benzodioxoles have been utilized as precursors in the synthesis of dihydrostilbenes, demonstrating their utility in forming new carbon-carbon bonds. sciencemadness.org
The chloro group on the aromatic ring, while generally less reactive than the chloromethyl group, can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity profile provides synthetic chemists with a powerful tool for molecular design and construction.
Below is a table summarizing the potential synthetic transformations of this compound based on the reactivity of its functional groups.
| Functional Group | Reaction Type | Potential Products |
| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Alcohols, Ethers, Amines, Thiols, Nitriles, Esters |
| Chloro (-Cl) | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Arylated benzodioxoles, Aminated benzodioxoles |
Current Research Landscape and Identified Research Gaps for the Compound
The current research landscape for this compound appears to be primarily centered on its availability as a chemical building block for further synthesis. While its constituent parts, the benzodioxole core and chloromethylated aromatics, are subjects of extensive research, dedicated studies focusing solely on this specific molecule are limited.
A significant research gap exists in the detailed exploration of the synthetic utility of this compound. There is a need for comprehensive studies that systematically investigate its reactivity in a wide array of chemical transformations. Documenting the scope and limitations of its use in various synthetic applications would be highly beneficial to the chemical community.
Furthermore, while the broader class of benzodioxoles has been investigated for various biological activities, the specific pharmacological profile of derivatives synthesized from this compound remains largely unexplored. This represents a promising area for future research, with the potential to uncover new compounds with valuable therapeutic properties.
Another area for future investigation is the development of more efficient and environmentally benign synthetic routes to this compound itself. While classical chloromethylation methods are available, they often involve harsh reagents and can generate undesirable byproducts. The development of greener synthetic methodologies would enhance the compound's accessibility and utility.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLZHMSBAYVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885531-04-4 | |
| Record name | 4-chloro-6-(chloromethyl)-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 6 Chloromethyl 1,3 Benzodioxole
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 4-Chloro-6-(chloromethyl)-1,3-benzodioxole, the analysis involves two primary disconnections: the C-Cl bond on the aromatic ring and the C-C bond of the chloromethyl group.
A logical retrosynthetic pathway would proceed as follows:
Disconnect the Chloromethyl Group: The chloromethyl group (-CH₂Cl) is typically introduced via a chloromethylation reaction. sciencemadness.org This leads to the precursor 4-chloro-1,3-benzodioxole .
Disconnect the Chlorine Atom: The chlorine atom on the aromatic ring is introduced through an electrophilic aromatic substitution (chlorination). This disconnection points to 1,3-benzodioxole (B145889) as a more fundamental precursor. chemicalbook.com
Disconnect the Dioxole Ring: The 1,3-benzodioxole ring itself is formed from the reaction of a catechol with a methylene (B1212753) source. guidechem.com This final disconnection identifies catechol (1,2-dihydroxybenzene) and a methylene-donating reagent like dichloromethane (B109758) as the primary starting materials.
An alternative pathway could involve chlorination of a pre-functionalized benzodioxole, such as piperonyl alcohol or piperonal, followed by conversion of the functional group at the 6-position to a chloromethyl group. However, the directing effects of the substituents must be carefully considered to achieve the desired 4-chloro substitution.
Based on this analysis, the key precursors for a forward synthesis are:
Catechol
1,3-Benzodioxole
4-Chloro-1,3-benzodioxole
Classical Synthetic Routes to the Benzodioxole Core and Subsequent Functionalization
The formation of the 1,3-benzodioxole core is a cornerstone of this synthesis. The most common and classical method is the Williamson ether synthesis-based cyclization of catechol with a dihalomethane, typically dichloromethane (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), in the presence of a base. guidechem.com
Several variations of this method exist to improve yield and reaction conditions:
High-Pressure Reactions: Using catechol and methylene chloride under high pressure, though this has significant equipment requirements. guidechem.com
Phase Transfer Catalysis: Employing a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic reactants. While effective, catalyst recovery and cost can be drawbacks. guidechem.com
Aprotic Polar Solvents: Using solvents like DMSO or DMF can mediate the reaction, but often requires high temperatures which may lead to solvent decomposition. guidechem.com A reported method using DMSO, methylene chloride, and sodium hydroxide (B78521) at reflux temperatures achieves yields of over 85%. guidechem.com
The general reaction is illustrated below:
Figure 1: Synthesis of 1,3-benzodioxole from Catechol.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield |
| Catechol | Methylene Chloride | Sodium Hydroxide / DMSO | Reflux (95-120°C) | >85% guidechem.com |
| Catechol | Dichloromethane | Phase Transfer Catalyst | Biphasic system | Variable guidechem.com |
The regioselective chlorination of the 1,3-benzodioxole ring is a critical step. The methylenedioxy group is an ortho-, para-directing activator. Since the two oxygen atoms make the ring electron-rich, it is highly reactive towards electrophilic substitution. chemicalbook.com The primary positions for substitution are 4 and 5.
To achieve the desired 4-chloro-1,3-benzodioxole (or chlorination at the equivalent 7-position), specific reagents and conditions are necessary. Direct chlorination of 1,3-benzodioxole with chlorine gas (Cl₂) in a solvent like chloroform (B151607) can yield 5-chloro-1,3-benzodioxole (B1345674) with high selectivity and yield (96.2%). chemicalbook.com However, achieving substitution at the 4-position requires overcoming the steric hindrance from the fused dioxole ring and potentially using a pre-existing substituent to direct the chlorination.
A plausible route involves starting with a precursor that directs chlorination to the desired position. If starting from 1,3-benzodioxole, a mixture of isomers is likely, requiring separation. A patent describes the reaction of benzodioxole with a halogenating agent like sulfuryl chloride to form the halogenated derivative. google.com
Chloromethylation is the final key functionalization. The classical method for this transformation is the Blanc chloromethylation , which utilizes formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride. sciencemadness.orggoogle.com
The methylenedioxy group and the chlorine atom on the aromatic ring will direct the incoming electrophile (the chloromethyl group). The methylenedioxy group is a stronger activating group than the deactivating (but ortho-, para-directing) chlorine atom. Therefore, in 4-chloro-1,3-benzodioxole, the incoming chloromethyl group would be directed to the 6-position, which is para to one of the ring oxygens and ortho to the other, leading to the target molecule.
A patent for preparing benzodioxole derivatives describes the reaction of a halogenated benzodioxole with formaldehyde/hydrochloric acid to form the corresponding chloromethyl derivative. google.com The reaction is typically performed in the presence or absence of an inert organic solvent. google.com
| Starting Material | Reagents | Conditions | Product |
| 1,3-Benzodioxole | Paraformaldehyde, HCl | 25°C, 4h | 5-(chloromethyl)-1,3-benzodioxole sciencemadness.org |
| Substituted Benzene (B151609) | Paraformaldehyde, HCl | 20-25°C, Organic Solvent | Chloromethylated derivative google.com |
Note: The Blanc chloromethylation can produce the highly carcinogenic by-product bis(chloromethyl) ether, and modern approaches seek to avoid this.
Modern Synthetic Advancements and Green Chemistry Approaches
Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing functionalized benzodioxoles. These approaches align with the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com
Catalysis plays a pivotal role in modern synthetic strategies for benzodioxoles.
Benzodioxole Ring Formation: Heterogeneous acid catalysts, such as HY zeolite or carbon-based solid acids, have been used to catalyze the condensation of catechol with aldehydes or ketones. google.comresearchgate.net These catalysts offer advantages like high conversion rates (>80%), high selectivity (>95%), and ease of separation and reusability. google.com For example, a carbon-based solid acid can effectively catalyze the reaction between catechol and an aldehyde with azeotropic removal of water. google.com
Chloromethylation: To mitigate the hazards of classical chloromethylation, micellar catalysts (e.g., quaternary ammonium (B1175870) salts like hexadecyltrimethylammonium bromide) have been employed. ccspublishing.org.cn In a study, 1,3-benzodioxole was chloromethylated using aqueous formaldehyde and HCl gas in the presence of such a catalyst, achieving a conversion of over 98% and selectivity up to 97% for the mono-chloromethylated product. ccspublishing.org.cn This method offers high selectivity and minimizes by-products. ccspublishing.org.cn Safer reagents for generating chloromethyl ethers in situ, such as the reaction between acetals and acid halides catalyzed by zinc(II) salts, also represent a greener alternative. organic-chemistry.org
Functionalization via Cross-Coupling: Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted benzodioxole can be prepared and subsequently used in Suzuki-Miyaura coupling reactions to introduce a wide variety of substituents, demonstrating the versatility of functionalized benzodioxole intermediates. researchgate.net While not directly applicable to chlorination or chloromethylation, this highlights the modern toolkit available for elaborating the benzodioxole scaffold.
These catalytic and green approaches offer significant improvements over classical methods in terms of safety, efficiency, and environmental impact, paving the way for more sustainable production of complex molecules like this compound.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater consistency and scalability. mdpi.com The synthesis of benzodioxole derivatives, which can involve exothermic reactions and hazardous reagents, is a prime candidate for this technology.
While this example involves acylation rather than chloromethylation, the principles are directly transferable. A hypothetical flow process for this compound could involve two main stages:
Chlorination: A continuous flow reactor could be used for the selective chlorination of 1,3-benzodioxole to form 4-chloro-1,3-benzodioxole. This would allow for precise control of temperature and residence time, minimizing the formation of unwanted isomers.
Chloromethylation: The resulting 4-chloro-1,3-benzodioxole could then be passed into a second flow reactor module. Here, it would be mixed with chloromethylating agents, such as formaldehyde and hydrogen chloride. The small reactor volume and superior heat dissipation inherent to flow chemistry would mitigate the risks associated with the exothermic nature of chloromethylation and the handling of toxic reagents.
This modular, continuous approach would allow for a safer, more efficient, and easily scalable synthesis compared to traditional batch methods.
Solvent-Free and Atom-Economical Synthetic Pathways
The principles of green chemistry emphasize the importance of atom economy—maximizing the incorporation of reactant atoms into the final product—and reducing the use of volatile organic solvents.
The chloromethylation of aromatic compounds traditionally uses reagents like paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, often in a chlorinated solvent. reddit.com While effective, this method generates by-products and solvent waste. An atom-economical approach to the synthesis of this compound would focus on addition reactions where all, or most, of the atoms of the reactants are incorporated into the product.
Research into the cycloaddition reactions of epichlorohydrin (B41342) with ketones to produce chloromethyl-1,3-dioxolanes demonstrates a 100% atom-economical and green reaction. researchgate.net While this applies to a different class of dioxolanes, it highlights the potential for designing highly efficient synthetic routes. For benzodioxoles, achieving high atom economy in the chloromethylation step is challenging. However, process optimization can significantly reduce waste.
A patent for an environmentally friendly chloromethylation process for substituted benzenes, including 1,3-benzodioxole, focuses on improving yield and reducing impurity formation, which aligns with the goals of green chemistry. google.com This process involves the continuous addition of hydrogen chloride gas to a mixture of the benzodioxole and paraformaldehyde at low temperatures (0-10°C), achieving high conversion and minimizing by-products. google.com Adopting such optimized, high-selectivity reactions is a key step toward more atom-economical and sustainable industrial processes.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of a specific isomer like this compound, regioselectivity is the primary challenge.
Studies on the chloromethylation of the parent 1,3-benzodioxole have shown that the choice of catalyst and reaction medium is critical. The use of micellar catalysts, such as quaternary ammonium salts like hexadecyltrimethylammonium bromide, in a biphasic system (e.g., CCl₄ and aqueous formaldehyde/HCl) has been shown to achieve high conversion (>98%) and selectivity (up to 97%) for the monochloromethylated product, 5-(chloromethyl)-1,3-benzodioxole. ccspublishing.org.cn This method offers the advantages of high selectivity, minimal by-products, and an easy workup. ccspublishing.org.cn
Applying this to a pre-chlorinated substrate like 4-chloro-1,3-benzodioxole would require further optimization. The existing chloro-substituent would direct the incoming chloromethyl group, and reaction parameters would need to be fine-tuned to favor the formation of the desired 6-chloromethyl isomer.
A patented process for the chloromethylation of 1,3-benzodioxole provides detailed optimization data, as shown in the table below. By controlling temperature and reaction time, the yield of the desired product can be significantly enhanced while suppressing the formation of impurities. google.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 0-5°C | 5-6°C | 5-10°C |
| Reaction Time | 12 hours | 6 hours | 6 hours |
| Yield of Product | 75.9% | 82.1% | 87.7% |
| Unreacted Substrate | 19.2% | 13.5% | 6.7% |
| Impurity Formation | ~5% | ~4% | ~5% |
| Table based on data for the synthesis of 5-(Chloromethyl)-1,3-benzodioxole. google.com |
These findings indicate that lower temperatures and controlled addition of reagents are key to achieving high yields and purity in the synthesis of chloromethylated benzodioxoles.
Scalability Considerations for Industrial Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of safety, cost-effectiveness, and process robustness. The methodologies discussed above have significant implications for the scalability of this compound synthesis.
Continuous Flow Processing: As mentioned, flow chemistry is inherently more scalable than batch processing. Scaling up a flow reaction typically involves running the system for longer periods or "scaling out" by using multiple reactors in parallel, rather than using larger, potentially more hazardous, vessels. mdpi.com The improved safety profile is particularly important for chloromethylation, which uses corrosive and toxic materials.
Catalyst Selection: For large-scale synthesis, the use of heterogeneous or easily recyclable catalysts is highly advantageous. The micellar catalysts used in the optimized chloromethylation of 1,3-benzodioxole can be separated and potentially reused, reducing both cost and waste. ccspublishing.org.cn Similarly, the heterogeneous catalysts used in the continuous acylation of benzodioxole are designed for easy recovery and recycling, making the process more economically viable at scale. mdpi.com
Process Control: Industrial synthesis demands tight control over reaction parameters to ensure consistent product quality. Automated continuous flow systems allow for precise real-time monitoring and control of temperature, pressure, and flow rates, leading to a more reliable and reproducible manufacturing process. The optimized batch process described in the patent literature, with its emphasis on temperature control and reagent addition rates, also provides a strong foundation for developing a scalable and safe industrial protocol. google.com
By integrating these modern synthetic strategies, the industrial production of this compound can be envisioned as a more efficient, safer, and environmentally sustainable process.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Chloromethyl 1,3 Benzodioxole
Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the aromatic ring is a benzylic halide. This structural feature confers enhanced reactivity compared to simple alkyl halides due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates and transition states through resonance.
Nucleophilic Substitution Reactions (SN1, SN2, SNi)
The benzylic nature of the chloromethyl group allows it to undergo nucleophilic substitution through both SN1 and SN2 pathways, with the predominant mechanism being highly dependent on the reaction conditions. youtube.comyoutube.com
SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the carbon atom of the methylene (B1212753) group and the aromatic ring. The presence of the electron-donating 1,3-benzodioxole (B145889) moiety further enhances the stability of this carbocation. Subsequently, the carbocation is rapidly attacked by a nucleophile. SN1 reactions are favored by conditions such as polar protic solvents (e.g., water, alcohols), which can solvate both the leaving group and the carbocation, and by weak nucleophiles. byjus.com
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. cureffi.org This mechanism involves a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. For the primary benzylic chloride in 4-Chloro-6-(chloromethyl)-1,3-benzodioxole, steric hindrance is minimal, making the SN2 pathway highly viable. youtube.com SN2 reactions are promoted by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). cureffi.org The adjacent aromatic ring also stabilizes the SN2 transition state, accelerating the reaction rate compared to primary alkyl halides. cureffi.org
SNi Mechanism: The internal nucleophilic substitution (SNi) mechanism is less common for benzylic halides and is typically observed in reactions with reagents like thionyl chloride (SOCl₂). It involves the formation of an intermediate where the nucleophile and leaving group are part of the same molecule, leading to retention of configuration. There is limited specific evidence for this pathway being significant for this compound under typical nucleophilic substitution conditions.
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, ⁻CN) |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMF, DMSO) |
| Substrate Structure | Stabilized carbocation (Benzylic nature is key) | Primary, unhindered carbon center |
| Leaving Group | Good leaving group (Cl⁻ is effective) | Good leaving group (Cl⁻ is effective) |
Elimination Reactions and Byproduct Formation
Elimination reactions (E1 and E2) can compete with nucleophilic substitution, particularly when strong, sterically hindered bases are used at elevated temperatures. However, for a primary benzylic halide like this compound, which lacks a hydrogen atom on an adjacent carbon outside the aromatic ring, standard β-elimination pathways to form an alkene are not possible. Byproducts in substitution reactions are more likely to arise from side reactions involving the aromatic ring or from over-alkylation if the nucleophile can react multiple times.
Radical Reactions and Bond Dissociation Energies
| Compound | Bond | BDE (kJ/mol) |
|---|---|---|
| Methyl chloride (CH₃-Cl) | C-Cl | 351 |
| Ethyl chloride (CH₃CH₂-Cl) | C-Cl | 345 |
| Benzyl (B1604629) chloride (C₆H₅CH₂-Cl) | C-Cl | ~293 |
| This compound | Aryl-CH₂-Cl | Estimated ~290-295 |
Note: Values are approximate and can vary. The estimated value for the target compound is based on the BDE for benzyl chloride.
Reactivity of the Benzodioxole Ring System
The substituted benzodioxole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. Its reactivity towards nucleophiles is significantly lower unless strongly activated.
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The rate (kinetics) and position of substitution (regioselectivity) are controlled by the existing substituents on the ring. wikipedia.orgperlego.com
1,3-Benzodioxole Group: The fused dioxole ring, specifically the two oxygen atoms, acts as a strong activating group through resonance (+R effect), donating electron density to the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene. It is an ortho, para-director.
Chloro Group: The chlorine atom at position 4 is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance (+R effect). nih.gov
Chloromethyl Group: The -CH₂Cl group at position 6 is weakly deactivating due to the inductive effect of the chlorine atom. It is considered an ortho, para-director.
Therefore, the primary directing influence favors substitution at C5 and C7. The chloro group at C4 directs ortho to itself (position C5) and para to itself (position C7). The chloromethyl group at C6 directs ortho to itself (positions C5 and C7). All three substituents direct the incoming electrophile to the C5 and C7 positions. Steric hindrance at C5 from the adjacent chloro group at C4 may slightly favor substitution at the C7 position. Thus, a mixture of C5 and C7 substituted products is expected, with the C7 isomer potentially being the major product.
| Substituent (Position) | Activating/Deactivating Effect | Directing Effect | Positions Directed To |
|---|---|---|---|
| -O-CH₂-O- (Dioxole) | Strongly Activating | ortho, para | C5, C7 |
| -Cl (C4) | Deactivating | ortho, para | C5, C7 |
| -CH₂Cl (C6) | Weakly Deactivating | ortho, para | C5, C7 |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
No specific examples of Suzuki, Sonogashira, or Heck reactions utilizing this compound as a substrate were identified in the surveyed literature. While these palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds from aryl halides, research detailing their application to this specific molecule, including catalyst selection, reaction conditions, and product yields, is not available.
Reactivity of the Aromatic Chlorine Substituent
The reactivity of the aromatic chlorine substituent is a key aspect of the molecule's potential for synthetic diversification. However, dedicated studies on its transformation are scarce.
Palladium-Catalyzed Transformations for Aromatic Halides
While palladium-catalyzed amination and other cross-coupling reactions are well-established for a wide range of aryl chlorides, specific protocols and their outcomes for this compound are not reported. The electronic environment of the benzodioxole ring system and the presence of the chloromethyl group would likely influence the reactivity of the aromatic chlorine, but without experimental data, any discussion remains speculative.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The oxygen atoms of the dioxole ring could potentially act as a directed metalation group (DMG), guiding lithiation to an adjacent position. However, no studies documenting the application of DoM to this compound were found. Such studies would be crucial to understanding the regioselectivity of metalation in the presence of the existing chloro and chloromethyl substituents.
Interplay of Multiple Reactive Centers and Chemoselectivity Studies
The presence of two distinct chlorine-containing functional groups—an aromatic chloride and a benzylic chloride—raises important questions about chemoselectivity. In principle, reactions could be directed to one site over the other by carefully selecting reagents and reaction conditions. For instance, nucleophilic substitutions would be expected to occur preferentially at the more reactive benzylic chloride, while metal-catalyzed cross-coupling reactions would target the aromatic chloride. However, no specific chemoselectivity studies for this compound have been published, leaving the interplay of these reactive centers unexplored.
Detailed Mechanistic Elucidation of Key Transformations
A thorough understanding of the reaction mechanisms is fundamental for optimizing existing transformations and developing new synthetic methods. Due to the lack of reported key transformations for this compound, no detailed mechanistic elucidations are available. Such studies would require kinetic analysis, identification of intermediates, and computational modeling, none of which have been applied to this specific compound according to the available literature.
Derivatization and Functionalization Strategies of 4 Chloro 6 Chloromethyl 1,3 Benzodioxole
Transformations at the Chloromethyl Moiety
The benzylic chloride of the chloromethyl group is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward pathway for introducing a variety of functional groups.
Amines: Primary and secondary amines can be readily synthesized by reacting 4-Chloro-6-(chloromethyl)-1,3-benzodioxole with ammonia, or primary/secondary amines, respectively. researchgate.netnih.gov This nucleophilic substitution reaction typically proceeds under mild conditions to yield the corresponding aminomethyl derivatives. researchgate.netnih.gov The reaction of chloro-substituted heteroarenes with various amines is a well-established method for introducing amino groups. researchgate.net
Amides: While direct substitution with an amide anion can be challenging, amides are typically prepared in a two-step sequence. First, the chloromethyl group is converted to an amine as described above. The resulting amine is then acylated using an acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base to form the desired amide.
Nitriles: The introduction of a nitrile functionality is achieved through the reaction of the chloromethyl group with a cyanide salt, such as sodium or potassium cyanide. This reaction, often conducted in a polar aprotic solvent, effectively displaces the chloride to form 4-chloro-6-(cyanomethyl)-1,3-benzodioxole. A patent describes the reaction of a chloromethyl-benzodioxole with cyanide to form the corresponding cyanomethyl derivative. google.com
| Functionality | General Reaction | Typical Reagents | Product Type |
|---|---|---|---|
| Primary Amine | R-CH₂Cl + NH₃ → R-CH₂NH₂ | Ammonia (NH₃) | (4-Chloro-1,3-benzodioxol-6-yl)methanamine |
| Secondary Amine | R-CH₂Cl + R'NH₂ → R-CH₂NHR' | Primary Amine (R'NH₂) | N-Alkyl-(4-chloro-1,3-benzodioxol-6-yl)methanamine |
| Tertiary Amine | R-CH₂Cl + R'₂NH → R-CH₂NR'₂ | Secondary Amine (R'₂NH) | N,N-Dialkyl-(4-chloro-1,3-benzodioxol-6-yl)methanamine |
| Nitrile | R-CH₂Cl + NaCN → R-CH₂CN | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | (4-Chloro-1,3-benzodioxol-6-yl)acetonitrile |
Alcohols: The chloromethyl group can be hydrolyzed to the corresponding alcohol, (4-chloro-1,3-benzodioxol-6-yl)methanol. This transformation is typically carried out by treatment with aqueous base, such as sodium hydroxide (B78521). A process for synthesizing benzodioxole aldehydes involves the hydrolysis of a chloromethyl intermediate to an alcohol, which is then oxidized. google.com
Ethers: Ethers are accessible via the Williamson ether synthesis, where the chloromethyl compound is treated with an alkoxide or a phenoxide. This reaction allows for the introduction of a wide variety of alkoxy or aryloxy groups.
Esters: Reaction with a carboxylate salt, such as sodium acetate (B1210297), in a suitable solvent leads to the formation of the corresponding ester. This nucleophilic substitution provides a direct route to acyloxymethyl derivatives. A patented process describes the treatment of a chloromethyl derivative with an alkaline acetate to form the intermediate acetyl derivative. google.com
| Functionality | General Reaction | Typical Reagents | Product Type |
|---|---|---|---|
| Alcohol | R-CH₂Cl + NaOH(aq) → R-CH₂OH | Sodium Hydroxide (NaOH), Water | (4-Chloro-1,3-benzodioxol-6-yl)methanol |
| Ether | R-CH₂Cl + R'ONa → R-CH₂OR' | Sodium Alkoxide (R'ONa) or Sodium Phenoxide (ArONa) | 4-Chloro-6-(alkoxymethyl)-1,3-benzodioxole |
| Ester | R-CH₂Cl + R'COONa → R-CH₂OOCR' | Sodium Carboxylate (R'COONa) | (4-Chloro-1,3-benzodioxol-6-yl)methyl carboxylate |
Thiols: The synthesis of the corresponding thiol can be achieved by reacting this compound with a sulfur nucleophile like sodium hydrosulfide. An alternative, common method involves reaction with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.
Sulfides: Symmetrical or unsymmetrical sulfides (thioethers) can be prepared by reacting the chloromethyl derivative with a sodium or potassium salt of a thiol (a thiolate). This reaction is analogous to the Williamson ether synthesis and provides a versatile route to various alkyl or aryl sulfides. beilstein-journals.org
Sulfones: Sulfones are typically prepared through the oxidation of the corresponding sulfides. Once the sulfide (B99878) derivative of this compound is synthesized, it can be oxidized using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to yield the sulfone. researchgate.net
| Functionality | General Reaction | Typical Reagents | Product Type |
|---|---|---|---|
| Thiol | 1. R-CH₂Cl + (NH₂)₂CS → [R-CH₂SC(NH₂)₂]⁺Cl⁻ 2. [R-CH₂SC(NH₂)₂]⁺Cl⁻ + NaOH → R-CH₂SH | 1. Thiourea 2. Sodium Hydroxide | (4-Chloro-1,3-benzodioxol-6-yl)methanethiol |
| Sulfide | R-CH₂Cl + R'SNa → R-CH₂SR' | Sodium Thiolate (R'SNa) | 4-Chloro-6-((alkylthio)methyl)-1,3-benzodioxole |
| Sulfone | R-CH₂SR' + 2[O] → R-CH₂SO₂R' | Hydrogen Peroxide (H₂O₂), m-CPBA | 4-Chloro-6-((alkylsulfonyl)methyl)-1,3-benzodioxole |
The formation of new carbon-carbon bonds at the chloromethyl position is a key transformation for extending the carbon skeleton. sigmaaldrich.com This can be accomplished through coupling reactions with various organometallic reagents. sigmaaldrich.comillinois.edu For example, reaction with Grignard reagents (R'MgX) in the presence of a suitable catalyst (often copper salts) can lead to the formation of the corresponding alkylated or arylated product. illinois.edu Similarly, organocuprates (Gilman reagents, R'₂CuLi) are effective for coupling with benzylic halides. These reactions provide a powerful tool for introducing diverse carbon-based substituents. researchgate.net
Functionalization of the Benzodioxole Core
The aromatic ring of this compound is also a target for functionalization, allowing for modifications that can tune the electronic and steric properties of the molecule.
Selective Halogenation: The introduction of additional halogen atoms onto the benzodioxole ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (the electron-donating dioxole ring and the weakly deactivating chloro group) will govern the position of the incoming electrophile. For instance, chlorination or bromination would be expected to occur at the available positions on the aromatic ring, potentially leading to di- or tri-halogenated derivatives. nih.gov Vanadium-dependent haloperoxidases have been shown to be effective for the regioselective halogenation of complex molecules. escholarship.org
Selective Dehalogenation: The chlorine atom on the benzodioxole ring can be removed through reductive dehalogenation. organic-chemistry.org A common method involves catalytic hydrogenation, using a palladium-on-carbon catalyst (Pd/C) and a hydrogen source. organic-chemistry.org This process can selectively remove the aryl chloride, leaving the chloromethyl group intact under controlled conditions, thereby providing access to 6-(chloromethyl)-1,3-benzodioxole. This dehalogenation is useful for creating derivatives where the aryl chlorine is not desired. organic-chemistry.org
Alkylation, Acylation, and Other Aromatic Functionalizations
The benzodioxole ring, while containing an electron-withdrawing chloro substituent, remains amenable to electrophilic aromatic substitution reactions such as alkylation and acylation. The regioselectivity of these reactions is directed by the existing substituents.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. The reaction typically employs an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The incoming alkyl group is expected to be directed to the positions ortho and para to the electron-donating dioxole oxygen atoms and meta to the electron-withdrawing chloro group. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements. A more controlled approach involves the use of organometallic reagents. For instance, palladium- or nickel-catalyzed cross-coupling reactions with organostannanes, Grignard reagents, or organozinc halides can afford the corresponding alkylated benzodioxoles in moderate to good yields.
Acylation: Friedel-Crafts acylation is a more reliable method for the functionalization of the aromatic ring, as the resulting ketone is less activating than the starting material, thus preventing polyacylation. The reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst. The acyl group is introduced onto the aromatic ring, leading to the formation of aryl ketones. These ketones can then serve as versatile intermediates for further transformations.
| Reagent | Catalyst | Product | Notes |
| R-Cl (Alkyl chloride) | AlCl₃ | Alkylated this compound | Potential for polyalkylation and rearrangements. |
| R-COCl (Acyl chloride) | AlCl₃ | Acylated this compound | Generally proceeds cleanly to the monoacylated product. |
| R-B(OH)₂ (Boric acid) | Pd catalyst | Arylated/Alkylated product | Suzuki coupling offers good control and functional group tolerance. |
Introduction of Heteroatomic Substituents
The introduction of heteroatomic substituents can be achieved through nucleophilic substitution at the chloromethyl group or via reactions on the aromatic ring.
The benzylic chloride of the chloromethyl group is a reactive electrophile, readily undergoing SN2 reactions with a variety of heteroatomic nucleophiles. This allows for the facile introduction of oxygen, nitrogen, and sulfur functionalities.
Oxygen Nucleophiles: Reaction with alkoxides (RONa) or hydroxides (NaOH) can yield ethers and alcohols, respectively.
Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles can displace the chloride to form the corresponding substituted amines and azides.
Sulfur Nucleophiles: Thiolates (RSNa) react to form thioethers.
On the aromatic ring, the introduction of heteroatoms can be more challenging but is achievable through methods such as nucleophilic aromatic substitution (SNAr) under harsh conditions or through metal-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination could be employed to introduce amino groups.
| Nucleophile | Product Functional Group | Reaction Type |
| RO⁻ | Ether | SN2 |
| R₂NH | Tertiary Amine | SN2 |
| RS⁻ | Thioether | SN2 |
| N₃⁻ | Azide (B81097) | SN2 |
Multi-Functionalization and Convergent Synthesis Pathways
The presence of two distinct reactive sites on this compound allows for multi-functionalization, where both the aromatic ring and the chloromethyl group are modified. This can be achieved through sequential or, in some cases, one-pot reactions.
A convergent synthetic approach can be employed, where different functionalized fragments are prepared separately and then combined with the this compound scaffold. For example, a complex nucleophile can be reacted with the chloromethyl group, followed by a cross-coupling reaction on the aromatic ring to introduce another functionalized moiety. This strategy allows for the rapid assembly of complex molecules from simpler building blocks.
Stereochemical Control and Asymmetric Induction in Derivatization
While the parent molecule is achiral, derivatization reactions can introduce stereocenters. Stereochemical control and asymmetric induction are crucial aspects when synthesizing chiral molecules with potential biological activity.
For reactions involving the chloromethyl group, the use of chiral nucleophiles can lead to the formation of diastereomeric products. If a new stereocenter is created at the benzylic position, the stereochemical outcome will depend on the reaction mechanism and the nature of the chiral auxiliary used.
In cases of aromatic functionalization that introduce a prochiral center, asymmetric catalysis can be employed to achieve enantioselective transformations. For example, an asymmetric hydrogenation of a ketone introduced via Friedel-Crafts acylation could yield a chiral alcohol with high enantiomeric excess.
Strategies for Combinatorial Library Synthesis Utilizing the Compound
The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of combinatorial libraries. By systematically varying the nucleophiles that react with the chloromethyl group and the electrophiles or coupling partners that react with the aromatic ring, a large and diverse library of compounds can be generated.
Computational Chemistry and Theoretical Studies of 4 Chloro 6 Chloromethyl 1,3 Benzodioxole
Electronic Structure Calculations
The foundation of understanding a molecule's properties lies in its electronic structure. Calculations in this area would focus on the distribution of electrons and the resulting energies and forces that govern the molecule's geometry and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-Chloro-6-(chloromethyl)-1,3-benzodioxole, a DFT approach would be the primary method for determining its most stable three-dimensional structure, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is found.
This process would yield crucial data such as bond lengths, bond angles, and dihedral angles for the molecule's ground state. Furthermore, by systematically varying specific dihedral angles (e.g., the rotation around the bond connecting the chloromethyl group to the benzodioxole ring), DFT can be used to map out the potential energy surface, revealing the energy barriers between different conformations.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G)* (Note: This table is illustrative and not based on actual research findings.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (ring) | 1.74 Å |
| Bond Length | C-Cl (methyl) | 1.78 Å |
| Bond Length | C-O | 1.37 Å |
| Bond Angle | O-C-O | 109.5° |
| Dihedral Angle | Cl-C-C-C | Variable |
For higher accuracy, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods are more computationally intensive but provide a more rigorous treatment of electron correlation.
The choice of a basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing chlorine atoms with their numerous electrons, a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) would be essential to accurately describe the electronic distribution and intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the flexible chloromethyl side chain suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the different low-energy spatial arrangements (conformers) and their relative populations.
Molecular Dynamics (MD) simulations could further illuminate the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can provide insights into how the molecule explores its conformational space, its vibrational modes, and its interactions with a solvent.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are particularly powerful for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its potential reactivity at the chloromethyl group, a common site for nucleophilic substitution reactions.
By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), computational models can predict where a molecule is most likely to react. For instance, the LUMO distribution on the chloromethyl group would indicate its susceptibility to nucleophilic attack. Electrostatic potential maps would also highlight the electron-rich and electron-poor regions of the molecule, guiding predictions of reactivity.
To model a specific reaction, such as the substitution of the chlorine in the chloromethyl group by a nucleophile, computational chemists would map the entire energetic landscape of the transformation. This involves locating the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate.
Table 2: Hypothetical Energetic Data for a Nucleophilic Substitution Reaction of this compound (Note: This table is illustrative and not based on actual research findings.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -10.0 |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. nih.govnih.gov These calculations can provide valuable insights into the molecule's structure and are often used to aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT involves calculating the magnetic shielding tensors for each nucleus. idc-online.comnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly employed. liverpool.ac.uk The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). While highly accurate predictions can be computationally intensive, DFT methods offer a reliable means of assigning signals in experimental ¹H and ¹³C NMR spectra and can be particularly useful for distinguishing between isomers. idc-online.com
Below is an illustrative table of what theoretically predicted NMR chemical shifts for this compound might look like, based on DFT calculations.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (Aromatic) | 7.1 - 7.3 | - |
| H (CH₂Cl) | 4.6 - 4.8 | - |
| H (OCH₂O) | 6.0 - 6.2 | - |
| C (Aromatic, C-Cl) | - | 118 - 122 |
| C (Aromatic, C-H) | - | 110 - 115 |
| C (Aromatic, C-C) | - | 128 - 132 |
| C (Aromatic, C-O) | - | 147 - 150 |
| C (CH₂Cl) | - | 45 - 48 |
| C (OCH₂O) | - | 101 - 104 |
Note: These are hypothetical values for illustrative purposes. Actual values would require specific DFT calculations.
Vibrational Frequencies: DFT calculations are also a cornerstone for predicting the vibrational (infrared and Raman) spectra of molecules. researchgate.net The process involves optimizing the molecule's geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. mdpi.com The resulting harmonic vibrational frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and basis set limitations. researchgate.net Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data. mdpi.com These predicted spectra are instrumental in assigning specific vibrational modes to observed absorption bands.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 |
| Aliphatic C-H Stretch | -CH₂Cl | 2950 - 3050 |
| C=C Aromatic Stretch | Benzene (B151609) Ring | 1450 - 1600 |
| Asymmetric C-O-C Stretch | Dioxole Ring | 1230 - 1260 |
| Symmetric C-O-C Stretch | Dioxole Ring | 1030 - 1050 |
| C-Cl Stretch | Ar-Cl | 1080 - 1120 |
| C-Cl Stretch | -CH₂Cl | 700 - 750 |
Note: These are hypothetical values for illustrative purposes. Actual values would require specific DFT calculations.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. nih.govmdpi.comresearchgate.net For a compound like this compound, QSRR models could be developed to predict properties such as its chromatographic retention behavior, environmental fate, or potential as a corrosion inhibitor. mdpi.comresearchgate.net
These models rely on molecular descriptors calculated using computational chemistry. researchgate.net Quantum chemical descriptors, derived from the electronic structure of the molecule, are particularly powerful. A theoretical study on various 1,3-benzodioxole (B145889) derivatives, including the related 5-(chloromethyl)-1,3-benzodioxole, highlighted several key quantum parameters for modeling their properties. researchgate.net
By calculating these descriptors for a series of related benzodioxole compounds and correlating them with experimentally measured reactivity, a predictive QSRR model can be constructed. Such a model could then be used to estimate the reactivity of this compound without the need for direct experimentation.
Investigation of Intermolecular Interactions and Self-Assembly Propensities
The way molecules of this compound interact with each other in the solid or liquid state determines its bulk properties, such as crystal structure, melting point, and solubility. Computational methods are essential for analyzing the nature and strength of these non-covalent interactions. wsu.edumdpi.com
The structure of this compound suggests several types of intermolecular interactions could be significant. The presence of chlorine atoms allows for the formation of halogen bonds, where the chlorine acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. researchgate.net The aromatic ring is capable of engaging in π-π stacking interactions, while the oxygen atoms of the dioxole ring and the hydrogen atoms of the chloromethyl group could act as hydrogen bond acceptors and donors, respectively, particularly with other polar molecules. nih.govmdpi.com Studies on related benzodioxole derivatives have identified π-π, CH-halogen, and CH-O interactions as being present. nih.gov
Computational techniques like Reduced Density Gradient (RDG) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis can be used to visualize and quantify these weak interactions. wsu.edunih.gov Energy decomposition analysis can further dissect the total interaction energy into physically meaningful components like electrostatic, dispersion, and exchange-repulsion forces. mdpi.com Understanding these interactions is the first step toward predicting how the molecules might arrange themselves into larger, ordered structures (self-assembly) or form crystal lattices.
Table 4: Potential Intermolecular Interactions and Methods for Their Study
| Type of Interaction | Participating Atoms/Groups | Theoretical Investigation Method |
|---|---|---|
| Halogen Bonding | C-Cl ··· O/N/π-system | Molecular Electrostatic Potential (MEP) analysis, QTAIM |
| Hydrogen Bonding | -CH₂-Cl ··· O; O ··· H-X | RDG analysis, Natural Bond Orbital (NBO) analysis |
| π-π Stacking | Benzodioxole Ring ↔ Benzodioxole Ring | Hirshfeld surface analysis, Energy decomposition analysis |
By simulating pairs or small clusters of molecules, computational chemists can calculate the preferred geometries and binding energies, providing insight into the most stable arrangements that would likely be found in a crystal structure.
Advanced Analytical Methodologies for the Characterization of 4 Chloro 6 Chloromethyl 1,3 Benzodioxole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei to generate spectra that reveal the chemical environment of each nucleus.
Multi-dimensional NMR experiments are instrumental in establishing the connectivity of atoms and the stereochemistry of a molecule. For a compound like 4-Chloro-6-(chloromethyl)-1,3-benzodioxole, these techniques can unequivocally confirm the substitution pattern on the benzodioxole ring.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings within the molecule. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, HMBC can show correlations from the chloromethyl protons to the aromatic ring carbons, confirming the position of the chloromethyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. While this compound does not have stereocenters, NOESY can be valuable for analyzing its derivatives to determine their stereochemistry.
| Technique | Information Provided | Application to this compound |
| COSY | Identifies coupled protons (¹H-¹H correlations). | Confirms the connectivity of aromatic protons on the benzodioxole ring. |
| HSQC | Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). | Assigns the signals of protonated carbons in the ¹³C NMR spectrum. |
| HMBC | Shows long-range couplings between protons and carbons (¹H-¹³C two- and three-bond correlations). | Confirms the substitution pattern by showing correlations between the chloromethyl protons and the aromatic ring, and between the methylenedioxy protons and the aromatic ring. It also helps in assigning quaternary carbon signals. |
| NOESY | Identifies protons that are close in space (through-space ¹H-¹H correlations). | While not critical for the parent compound, it is essential for determining the stereochemistry of its derivatives. |
Solid-state NMR (ssNMR) is a specialized technique used to study materials in their solid phase. For this compound, which is a powder, ssNMR can provide valuable information about its crystalline structure, polymorphism, and the local environment of atoms in the solid state. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₆Cl₂O₂), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The ability to obtain the exact mass is a critical step in the definitive identification of a compound. rsc.orgmdpi.com
| Parameter | Value |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Calculated Exact Mass | 203.9744 Da |
| Observed Exact Mass (HRMS) | Typically within ± 5 ppm of the calculated value |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic fragmentation pattern. By analyzing these fragments, the structure of the original molecule can be deduced. The fragmentation of this compound would likely proceed through characteristic losses, such as the loss of a chlorine atom, a chloromethyl radical, or cleavage of the dioxole ring. Elucidating these fragmentation pathways provides a "fingerprint" for the molecule, aiding in its identification in complex mixtures.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample. For this compound, the IR spectrum would show characteristic absorption bands for the C-H bonds of the aromatic ring and the chloromethyl group, the C-O-C stretches of the dioxole ring, and the C-Cl bonds. The O-CH₂-O stretching in benzodioxole derivatives is a notable feature. rsc.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman spectroscopy is particularly useful for identifying non-polar bonds and can provide additional information about the molecular structure.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂Cl) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O-C (Dioxole ring) | Asymmetric Stretch | 1250 - 1200 |
| C-O-C (Dioxole ring) | Symmetric Stretch | 1040 - 1020 |
| O-CH₂-O | Stretching | ~930 |
| C-Cl | Stretching | 800 - 600 |
X-ray Crystallography for Single-Crystal Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides unequivocal information regarding bond lengths, bond angles, and stereochemistry, which is crucial for confirming the molecular identity of this compound. The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to construct an electron density map, from which the precise positions of each atom in the crystal lattice can be resolved.
While the specific crystal structure of this compound is not widely published, extensive crystallographic studies on related 1,3-benzodioxole (B145889) derivatives provide a clear precedent for the expected outcomes of such an analysis. semanticscholar.orgnih.govresearchgate.netresearchgate.net These studies consistently elucidate the planar or near-planar conformation of the fused benzodioxole ring system. For instance, the analysis of N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydroxylamine revealed a monoclinic crystal system with the space group P21. semanticscholar.org Similarly, the structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole was also found to be monoclinic, but with a P2/c space group. researchgate.net Such analyses would definitively confirm the substitution pattern of the chloro and chloromethyl groups on the benzene ring of the target compound and detail the intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal structure. nih.gov
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydroxylamine | Monoclinic | P21 | a = 9.0963(3) Å, b = 14.7244(6) Å, c = 10.7035(4) Å, β = 94.298(3)° | semanticscholar.org |
| 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | Monoclinic | P21/n | a = 7.3322(5) Å, b = 8.0341(5) Å, c = 19.4479(14) Å, β = 95.775(2)° | researchgate.net |
| 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole | Monoclinic | P2/c | a = 11.4765(3) Å, b = 12.0163(3) Å, c = 16.2736(4) Å, β = 92.203(2)° | researchgate.net |
| (E)-benzo[d] ontosight.aikoreascience.krdioxole-5-carbaldehyde oxime | Triclinic | P-1 | a = 6.2084(3) Å, b = 8.2435(4) Å, c = 14.5020(7) Å, α = 88.941(2)°, β = 83.218(2)°, γ = 76.541(2)° | nih.gov |
Chromatographic Separations and Purity Assessment
Chromatography is an indispensable tool for the separation, identification, and quantification of this compound, as well as for assessing its purity by detecting and measuring any synthesis-related impurities or degradation products.
Gas Chromatography (GC) with Various Detectors
Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds such as this compound. The separation is achieved by injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase.
For chlorinated hydrocarbons, fused-silica capillary columns are commonly employed. epa.gov Columns with different polarities, such as a non-polar DB-5 (5% phenyl-methylpolysiloxane) or a more polar DB-1701 (14% cyanopropylphenyl-methylpolysiloxane), can be used to achieve optimal separation from potential isomers or impurities. epa.gov
Several detectors can be used for the analysis:
Flame Ionization Detector (FID): A universal detector that provides high sensitivity for organic compounds, making it suitable for general purity assessment.
Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, particularly halogenated molecules. The presence of two chlorine atoms in this compound makes ECD an exceptionally sensitive and selective choice for trace-level analysis. epa.gov
Mass Spectrometer (MS): When used as a detector, it provides structural information, which is discussed further in the hyphenated techniques section.
| Parameter | Condition | Reference |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TraceGOLD TG-Dioxin, DB-5) | thermofisher.com |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | thermofisher.com |
| Inlet Temperature | 220-280 °C | thermofisher.com |
| Oven Program | Initial temp 60-70 °C, hold for 1-3 min, ramp at 2-10 °C/min to 150-250 °C | thermofisher.comnih.gov |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | epa.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Stationary and Mobile Phases
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are less volatile or thermally labile. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. americanpharmaceuticalreview.com
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Stationary Phases: The most common stationary phases are silica-based particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane). These phases separate compounds based on their hydrophobicity.
Mobile Phases: A mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, is used as the mobile phase. ontosight.ai A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with varying polarities. Small amounts of modifiers like formic acid or phosphoric acid may be added to the mobile phase to improve peak shape and resolution. sielc.com For mass spectrometry-compatible methods, volatile modifiers like formic acid are preferred. sielc.com
Detectors: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used, as the benzodioxole ring system contains a chromophore that absorbs UV light.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size | ontosight.ai |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | sielc.com |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 228 nm or 280 nm | researchgate.net |
| Column Temperature | 25-40 °C | researchgate.net |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for providing both chromatographic retention data and detailed structural information in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of volatile and semi-volatile compounds. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, can be compared against spectral libraries (e.g., NIST) for positive identification. nih.gov For halogenated compounds, Negative Chemical Ionization (NCI) can be used for more selective and sensitive detection. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the molecular weight of the target compound and its non-volatile impurities. The eluent from the HPLC column is introduced into the MS source (e.g., electrospray ionization, ESI), where ions are generated. The mass spectrometer then provides the mass-to-charge ratio of the molecular ion, confirming the compound's molecular weight. Further fragmentation (MS/MS) can be induced to obtain structural information. This technique is particularly useful for analyzing potential reaction byproducts or degradation products that may not be amenable to GC. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR represents one of the most powerful hyphenated techniques for unambiguous structure elucidation of analytes within a complex mixture. mdpi.com After separation by HPLC, the eluent flows through a specialized NMR probe. This allows for the acquisition of proton (¹H) and other NMR spectra on the separated peaks, either in on-flow or stop-flow mode. mdpi.com While less common due to sensitivity and cost, LC-NMR can provide definitive structural confirmation of unknown impurities or isomers without the need for prior isolation. koreascience.kr
| Technique | Primary Application | Information Provided | Advantages |
|---|---|---|---|
| GC-MS | Identification of volatile impurities and purity assessment. | Retention time, molecular fragmentation pattern. | High resolution, extensive spectral libraries for identification. nih.gov |
| LC-MS | Confirmation of molecular weight and analysis of non-volatile compounds. | Retention time, molecular weight, structural fragments (MS/MS). | Applicable to a broader range of compounds than GC, high sensitivity. nih.gov |
| LC-NMR | Unambiguous structure elucidation of unknown impurities or isomers. | Retention time, complete structural connectivity (¹H, ¹³C NMR). | Provides definitive structural information without isolation of the analyte. mdpi.com |
Applications of 4 Chloro 6 Chloromethyl 1,3 Benzodioxole in Advanced Organic Synthesis
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The utility of 4-Chloro-6-(chloromethyl)-1,3-benzodioxole as a key building block stems from the differential reactivity of its two chlorine-containing functional groups. The chloromethyl group is highly susceptible to nucleophilic substitution, while the chloro substituent on the aromatic ring can participate in cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure.
The 1,3-benzodioxole (B145889) moiety itself is a common structural motif found in numerous biologically active natural products and synthetic compounds. ontosight.aiontosight.ai Its presence can influence the pharmacological properties of a molecule. Synthetic routes often leverage the benzodioxole core as a starting point for constructing more elaborate heterocyclic systems. For instance, derivatives of 1,3-benzodioxole have been used to synthesize spirooxindole pyrrolidinyl compounds through 1,3-dipolar cycloaddition reactions, creating complex scaffolds with multiple stereocenters in a single step. nih.gov
The chloromethyl group (-CH₂Cl) is a powerful electrophilic handle. It readily reacts with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions, enabling the introduction of diverse side chains and the construction of larger molecular frameworks. smolecule.comnih.gov This reactivity is fundamental to its role in building complex molecules, including those with potential therapeutic applications. For example, the synthesis of novel amino-acyl derivatives has been achieved starting from a 1,3-benzodioxole unit. researchgate.net
The chloro group on the aromatic ring is less reactive towards nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. smolecule.comworldresearchersassociations.com These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A general representation of these transformations is shown in the table below.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Bond Formed | General Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst, Base | C-C (Aryl-Aryl) | 4-(Aryl)-6-(chloromethyl)-1,3-benzodioxole |
| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Alkenyl) | 4-(Alkenyl)-6-(chloromethyl)-1,3-benzodioxole |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) | 4-(Alkynyl)-6-(chloromethyl)-1,3-benzodioxole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | C-N (Aryl-Amine) | 4-(Amino)-6-(chloromethyl)-1,3-benzodioxole |
This dual functionality allows chemists to first modify the chloromethyl group and then use the chloro-substituted aromatic ring for further elaboration, or vice versa, providing significant flexibility in synthetic design.
Precursor for Functional Materials and Polymers (e.g., conducting polymers, supramolecular assemblies)
The aromatic, electron-rich nature of the 1,3-benzodioxole ring system makes it an attractive component for the construction of functional organic materials. While direct polymerization of this compound is not widely reported, its structure suggests potential as a monomer for specialized polymers.
The field of conducting polymers often utilizes aromatic and heterocyclic monomers that can be linked to form a conjugated π-system, which is essential for electrical conductivity. tubitak.gov.trresearchgate.net The benzodioxole nucleus can be incorporated into such systems. The chloromethyl group of the title compound could be converted into other functional groups, such as an amine or a vinyl group, which can then undergo polymerization. Alternatively, polycondensation reactions utilizing the bifunctional nature of the molecule could lead to polymers with the benzodioxole unit in the main chain. For instance, reaction with a diamine could lead to polyamines, where one of the reactive sites on the benzodioxole derivative facilitates chain growth.
In the realm of supramolecular chemistry, building blocks capable of forming well-defined, non-covalent assemblies are highly sought after. The rigid structure of the benzodioxole core, combined with functional groups capable of hydrogen bonding or π-stacking, could be exploited in the design of self-assembling systems. The chloromethyl and chloro groups can be used to attach moieties that drive supramolecular assembly, such as recognition motifs or long alkyl chains for forming liquid crystals.
Utility in the Synthesis of Ligands for Catalysis (e.g., chiral catalysts, organometallic ligands)
The development of novel ligands is crucial for advancing transition-metal catalysis. Chiral ligands are particularly important for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry. The 1,3-benzodioxole scaffold can be used to construct C₂-symmetric chiral ligands. nih.gov
This compound serves as a versatile starting material for such ligands. The two reactive sites can be functionalized to introduce coordinating groups like phosphines, amines, or oxazolines. For example, reaction of the chloromethyl group with a chiral amine or phosphine (B1218219) introduces a stereocenter and a coordinating atom. Subsequent modification at the chloro position can introduce a second coordinating group, potentially leading to bidentate or pincer-type ligands.
The design of effective chiral ligands often relies on creating a well-defined chiral environment around the metal center. mdpi.comescholarship.org The rigidity of the benzodioxole backbone can help in achieving this, restricting conformational flexibility and enhancing stereocontrol in catalytic reactions. The general approach involves synthesizing a library of ligands with varied steric and electronic properties by modifying the benzodioxole core and evaluating their performance in key asymmetric transformations like hydrogenation, C-C bond formation, or C-H functionalization. libretexts.orglibretexts.org
| Ligand Type | Coordinating Atoms | Potential Synthetic Route from Title Compound | Catalytic Application Area |
|---|---|---|---|
| Chiral Phosphine Ligands | P | Reaction of -CH₂Cl with LiPR₂ or HPR₂, followed by modification at the C-Cl position. | Asymmetric Hydrogenation, Cross-Coupling |
| Chiral Oxazoline Ligands | N, O | Conversion of -CH₂Cl to a nitrile or carboxylic acid, followed by condensation with a chiral amino alcohol. | Friedel-Crafts Alkylation, Cyclopropanation |
| Chiral N-Heterocyclic Carbene (NHC) Ligands | C (carbene) | Functionalization to form an imidazolium (B1220033) salt precursor, followed by deprotonation. | Metathesis, C-H Activation |
| Organometallic Ligands | Various (e.g., N, P, S) | Stepwise functionalization of both chloro- and chloromethyl groups to attach coordinating moieties. | Various Organometallic Catalysis |
Strategic Intermediate in Agrochemical and Pharmaceutical Synthesis Programs
The 1,3-benzodioxole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.comresearchgate.netnih.gov Chlorine-containing molecules are also highly prevalent in FDA-approved drugs. nih.gov This makes chlorinated benzodioxole derivatives like this compound attractive intermediates for pharmaceutical research and development.
In agrochemical synthesis, structurally similar compounds have been used as key intermediates. For example, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a known precursor in the synthesis of the pesticide chlorantraniliprole. smolecule.com The reactivity of the chloromethyl group is exploited for coupling with other heterocyclic fragments to build the final active ingredient. smolecule.com
The title compound can be used to generate libraries of novel compounds for biological screening. mdpi.com For instance, researchers have synthesized series of 1,3-benzodioxole derivatives and evaluated them for antitumor activity, identifying potent growth inhibitors of various cancer cell lines. nih.gov Another study reported the synthesis of benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.gov The synthetic accessibility and ease of diversification make this compound a valuable starting point for such discovery programs.
Application in the Construction of Macrocyclic and Supramolecular Scaffolds
Macrocycles, cyclic molecules typically containing 12 or more atoms, are of great interest in drug discovery due to their ability to bind to challenging biological targets like protein-protein interfaces. acs.org The synthesis of macrocycles often relies on a key ring-closing step of a linear precursor. nih.gov
The bifunctional nature of this compound makes it an excellent component for the synthesis of macrocycles. It can be incorporated into a linear precursor, and its two reactive handles can be used to form the cyclic structure. For example, the chloromethyl group can be reacted with one end of a long-chain molecule, and the chloro-aromatic group can undergo an intramolecular cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) with the other end to effect cyclization. acs.org
This strategy allows for the creation of macrocycles containing the rigid benzodioxole unit, which can act as a conformational constraint, pre-organizing the macrocycle for binding to its target. Diversity can be introduced by varying the length and composition of the linker chain connecting the two reactive sites. cam.ac.uk Various macrocyclization strategies could be employed, as summarized below.
| Macrocyclization Strategy | Key Reaction | Role of this compound |
| Intramolecular Cross-Coupling | Suzuki, Heck, Buchwald-Hartwig | Provides the chloro-aromatic handle for C-C or C-N bond formation. |
| Intramolecular Nucleophilic Substitution | Williamson Ether/Thioether Synthesis, Amine Alkylation | The chloromethyl group acts as the electrophile for ring closure. |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Can be functionalized with terminal alkenes at both reactive sites. |
| 1,3-Dipolar Cycloaddition ("Click" Chemistry) | Azide-Alkyne Cycloaddition | Can be functionalized with azide (B81097) and alkyne groups. cam.ac.uk |
Development of Molecular Probes and Diagnostic Tools for Chemical Research
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. These probes often consist of a recognition element that binds to a specific target (e.g., an enzyme or protein) and a reporter element (e.g., a fluorophore).
Given that benzodioxole derivatives have shown a wide range of biological activities, they clearly interact with biological macromolecules. ontosight.ainih.gov This inherent binding capability makes the benzodioxole scaffold a promising starting point for the development of molecular probes. This compound can serve as the core structure to which both a targeting moiety and a reporter group are attached.
For example, if a particular benzodioxole derivative is found to be a potent inhibitor of a specific enzyme, a fluorescent dye could be attached to the scaffold via its chloromethyl or chloro group. This would create a fluorescent probe that could be used to visualize the location and activity of the enzyme within cells. The synthetic versatility of the title compound allows for the systematic variation of linkers and reporter groups to optimize the properties of the probe, such as its brightness, photostability, and cell permeability. While specific examples originating directly from this compound are not prominent in the literature, the principles of probe design strongly support its potential in this area.
Environmental Fate and Degradation Mechanisms of 4 Chloro 6 Chloromethyl 1,3 Benzodioxole
Photodegradation Pathways and Kinetics under Environmental Conditions
A thorough review of scientific literature reveals a lack of specific studies on the photodegradation pathways and kinetics of 4-Chloro-6-(chloromethyl)-1,3-benzodioxole. While research exists on the photolytic behavior of other chlorinated aromatic compounds and some benzodioxole derivatives, direct experimental data for this compound, including its reaction rates, quantum yields, and the identity of its photoproducts under various environmental conditions (e.g., UV irradiation in water, soil, or air), is not available in the public domain.
Biodegradation Mechanisms: Microbial Transformation and Enzymatic Cleavage
There is no specific information available in the reviewed scientific literature concerning the biodegradation of this compound. Studies identifying microbial strains capable of metabolizing this compound or elucidating the enzymatic pathways involved in its cleavage and transformation have not been found. Research on the biodegradation of other chlorinated phenols and benzodioxoles suggests that microbial degradation can be a viable pathway, often initiated by dioxygenase enzymes. nih.govresearchgate.netnih.govnih.gov However, without direct experimental evidence, the susceptibility of this compound to microbial attack remains unconfirmed.
Hydrolytic Stability and Pathways in Aqueous Environments
Specific data on the hydrolytic stability and degradation pathways of this compound in aqueous environments is not present in the available scientific literature. The rate of hydrolysis can be influenced by factors such as pH and temperature. The presence of a chloromethyl group suggests a potential for nucleophilic substitution by water, which could lead to the formation of an alcohol derivative. However, the kinetics and mechanisms of such a reaction for this specific compound have not been experimentally determined.
Oxidative Degradation Processes Mediated by Environmental Radicals
No specific research was found that investigates the oxidative degradation of this compound by environmental radicals, such as hydroxyl (•OH) or sulfate (B86663) (SO4•-) radicals. These highly reactive species are known to play a crucial role in the atmospheric and aquatic degradation of many organic pollutants. wur.nl The potential reaction pathways, which could include hydrogen abstraction from the chloromethyl group or addition to the aromatic ring, have not been studied for this compound. Consequently, data on reaction rate constants and degradation products are unavailable.
Transformation Products and Persistence in Environmental Compartments
Given the absence of studies on the degradation of this compound, there is no information regarding its transformation products or their persistence in environmental compartments such as soil, water, and air. The identification and characterization of degradation products are essential for a complete environmental risk assessment, as these products may have their own toxicological and persistence profiles.
Despite a comprehensive search of scientific literature, no specific experimental data was found on the environmental fate and degradation mechanisms of this compound. The photodegradation, biodegradation, hydrolysis, and oxidative degradation of this compound have not been documented. Consequently, its transformation products and their persistence in the environment remain unknown. Further research is needed to elucidate the environmental behavior of this compound to adequately assess its potential environmental impact.
Future Research Directions and Emerging Paradigms for 4 Chloro 6 Chloromethyl 1,3 Benzodioxole
Exploration of Novel and Sustainable Synthetic Methodologies
The development of new and sustainable methods for the synthesis of 4-Chloro-6-(chloromethyl)-1,3-benzodioxole is a primary area for future research. Current synthetic routes often rely on traditional chlorination and chloromethylation reactions which may involve harsh reagents and generate significant waste.
Future approaches could focus on:
Catalytic Chlorination: Moving beyond stoichiometric chlorinating agents, research into regioselective chlorination of the 1,3-benzodioxole (B145889) ring system using catalytic methods would be beneficial. researchgate.net Systems employing novel catalysts could offer higher selectivity, milder reaction conditions, and reduced environmental impact compared to traditional Lewis acid catalysts. researchgate.net
Advanced Chloromethylation Techniques: The chloromethylation step is crucial for introducing a key reactive handle. Research into safer and more efficient chloromethylation agents and protocols is needed. For instance, methods that utilize phase transfer catalysis could improve conversion and selectivity, as has been demonstrated for the parent 1,3-benzodioxole structure. ccspublishing.org.cn Another avenue involves the zinc-salt catalyzed reaction between acetals and acid halides, which can generate chloromethyl ethers in situ, potentially reducing handling of hazardous reagents. organic-chemistry.org
Renewable Feedstocks: A long-term goal is the development of synthetic pathways that begin from renewable, bio-based starting materials. This aligns with the principles of green chemistry, which advocate for the use of renewable rather than depleting feedstocks. noviams.com
Development of Highly Selective and Efficient Derivatization Reactions
The two chlorine atoms in this compound are chemically distinct, offering opportunities for selective derivatization. The benzylic chloride of the chloromethyl group is highly susceptible to nucleophilic substitution, while the aryl chloride is more inert but can be activated for cross-coupling reactions.
Future research should aim to:
Selective Nucleophilic Substitution: Develop a broad portfolio of reactions targeting the chloromethyl group. This could involve substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to build molecular complexity.
Metal-Catalyzed Cross-Coupling: Explore conditions for palladium, nickel, or copper-catalyzed cross-coupling reactions at the C4-chloro position. This would enable the formation of new carbon-carbon and carbon-heteroatom bonds, linking the benzodioxole core to other molecular fragments.
Orthogonal Strategies: Design reaction sequences where the two chlorine atoms can be functionalized independently in a controlled, stepwise manner. This would allow for the creation of complex, precisely substituted derivatives that would otherwise be difficult to access. Theoretical and experimental studies on regioselective nucleophilic aromatic substitution in related heterocyclic systems can provide valuable insights for achieving such selectivity. mdpi.com
Integration of Advanced Computational Modeling and Machine Learning for Prediction and Design
Computational chemistry and machine learning (ML) are transformative tools for accelerating chemical research. beilstein-journals.org Their application to this compound and its derivatives could significantly guide experimental efforts.
Key areas for integration include:
Reaction Prediction and Optimization: Machine learning models, trained on large reaction databases, can predict optimal conditions (catalysts, solvents, reagents) for the synthesis and derivatization of the target molecule. beilstein-journals.orgnih.gov This can reduce the number of experiments needed, saving time and resources.
Property Prediction: ML algorithms can be used to predict the physicochemical, pharmacological, and material properties of novel derivatives before they are synthesized. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the most promising characteristics.
Generative Design: Generative neural networks can propose novel chemical structures based on the this compound scaffold that are optimized for a specific desired property, such as biological activity. mdpi.com
Hypothetical Machine Learning Workflow for Derivative Design
| Step | Description | Tools/Techniques |
|---|---|---|
| 1. Data Collection | Gather data on known benzodioxole derivatives and their properties. | Chemical databases (e.g., Reaxys, SciFinder) |
| 2. Model Training | Train a machine learning model to correlate molecular structure with desired properties. | Python libraries (e.g., RDKit, Mordred), Regression/Classification Algorithms |
| 3. Virtual Library Generation | Create a virtual library of novel derivatives of this compound. | Generative RNNs, Combinatorial library enumeration |
| 4. In Silico Screening | Use the trained model to predict the properties of the virtual library. | Trained ML Model |
| 5. Prioritization | Rank the virtual compounds and select the most promising candidates for synthesis. | Scoring functions, Multi-parameter optimization |
Application in Automated Synthesis and High-Throughput Experimentation
Automated synthesis platforms and high-throughput experimentation (HTE) can dramatically accelerate the exploration of chemical space. nih.govresearchgate.net These technologies are particularly well-suited for optimizing reaction conditions and generating libraries of related compounds for screening.
Future applications for this compound include:
Reaction Optimization: HTE can be used to rapidly screen hundreds or even thousands of reaction conditions (e.g., catalysts, ligands, solvents, bases) in parallel to identify the optimal parameters for a given transformation. nih.govscienceintheclassroom.org This is especially powerful for challenging cross-coupling reactions.
Library Synthesis: Automated platforms can perform the synthesis, purification, and analysis of large libraries of derivatives based on the this compound scaffold. scienceintheclassroom.org This enables the rapid exploration of structure-activity relationships in fields like medicinal chemistry and materials science.
Discovery of Unforeseen Reactivity and Catalytic Roles
While the primary reactivity of this compound is centered on its two chloro-functionalized positions, there may be undiscovered modes of reactivity. Future research could explore its potential in less obvious roles.
Potential avenues of investigation include:
Organocatalysis: The benzodioxole framework, once appropriately functionalized, could serve as the basis for a novel organocatalyst.
Ligand Development: The oxygen atoms of the dioxole ring or other introduced functional groups could act as coordination sites for metal centers, allowing the molecule to serve as a ligand in catalysis.
Ring-Opening Chemistry: Under specific conditions, the 1,3-dioxole (B15492876) ring itself could be a reactive partner, leading to novel molecular scaffolds through ring-opening or rearrangement reactions.
Contribution to Circular Economy Principles and Sustainable Chemical Manufacturing
Integrating the synthesis and lifecycle of this compound and its derivatives into a circular economy framework is a forward-looking goal. chemiehoch3.de This involves minimizing waste, reducing reliance on fossil fuels, and designing products for reuse or degradation.
Future research in this area should focus on:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. noviams.com
Waste Valorization: Investigating the use of waste streams from other industrial processes as potential feedstocks for synthesis. circular-chemical.org
Design for Degradability: When designing derivatives for specific applications, incorporating chemical features that allow them to be safely degraded or recycled after their useful life.
Catalyst Recycling: Employing heterogeneous or magnetically-recyclable catalysts that can be easily recovered and reused, reducing both cost and waste. circular-chemical.org This approach helps to close material loops, a key objective of the circular economy. chemiehoch3.de
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Chloro-6-(chloromethyl)-1,3-benzodioxole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation and functionalization of the benzodioxole core. For example, chloromethylation of a precursor like 1,3-benzodioxole using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Optimization includes varying catalysts (e.g., ZnCl₂), temperature (40–80°C), and reaction time to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
- Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | 0.5–1.5 eq ZnCl₂ | Higher catalyst load increases rate but may cause side reactions |
| Temperature | 60–70°C | Below 60°C slows reaction; above 80°C promotes decomposition |
| Reaction Time | 6–12 hrs | Insufficient time leads to incomplete conversion |
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and chloromethyl groups). For example, chloromethyl protons appear as a singlet near δ 4.5–5.0 ppm .
- X-Ray Crystallography : Resolve molecular geometry and confirm bond angles/lengths. Studies on analogous compounds (e.g., benzisoxazoles) show deviations in exocyclic angles (e.g., C-Cl bond angles ~113°) due to steric or electronic effects .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₆Cl₂O₂).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store separately from bases or oxidizing agents to prevent hazardous reactions (e.g., HCl release).
- Waste disposal: Collect chlorinated byproducts in designated containers for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Steric Effects : The chloromethyl group at position 6 creates steric hindrance, reducing nucleophilic substitution rates. Compare reactivity with analogs (e.g., 6-methyl vs. 6-chloromethyl) in Suzuki-Miyaura couplings using Pd catalysts.
- Electronic Effects : Electron-withdrawing Cl groups deactivate the benzodioxole ring, directing electrophilic attacks to specific positions. Use DFT calculations to map electron density and predict regioselectivity .
- Data Analysis : Contrast reaction yields and byproduct profiles under varying electronic conditions (e.g., electron-rich vs. electron-poor aryl halides).
Q. How can contradictions in reported reaction yields or spectral data be resolved?
- Methodology :
- Reproducibility Checks : Replicate experiments using identical reagents/purification methods. For example, discrepancies in NMR shifts may arise from solvent impurities (e.g., residual DCM).
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic data, reanalyze diffraction patterns (e.g., check for twinning in crystals) .
- Variable Screening : Apply factorial design to isolate critical variables (e.g., moisture levels, catalyst purity) affecting yield .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Degradation Pathways : Identify byproducts (e.g., hydrolysis products like 4-chloro-6-hydroxymethyl-1,3-benzodioxole) using LC-MS.
- Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. Compare docking scores with structurally related bioactive compounds (e.g., benzodiazepines) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues.
- ADMET Prediction : Use tools like SwissADME to estimate toxicity, solubility, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
